molecular formula C12H20ClNO B2902168 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride CAS No. 2460754-35-0

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride

Cat. No.: B2902168
CAS No.: 2460754-35-0
M. Wt: 229.75
InChI Key: FJPVQKBPQJOQBP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-2-amine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-methoxyphenylacetonitrile with a suitable alkyl halide, followed by reduction to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride involves its interaction with various molecular targets. It primarily acts as a serotonin releasing agent, binding to serotonin receptors and influencing serotonin levels in the brain. This interaction can affect mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a serotonin releasing agent sets it apart from other similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10;/h4-7,9,12H,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVQKBPQJOQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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